4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

Catalog No.
S546304
CAS No.
136647-02-4
M.F
C29H36ClNO2
M. Wt
466.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)pr...

CAS Number

136647-02-4

Product Name

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride

Molecular Formula

C29H36ClNO2

Molecular Weight

466.1 g/mol

InChI

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H

InChI Key

ZZSQARULZYQMIG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

UK-78282 Hydrochloride; UK 78282 Hydrochloride; UK78282 Hydrochloride; UK-78282 HCl; UK 78282 HCl; UK78282 HCl;

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Description

The exact mass of the compound 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is 465.2435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunology

Application Summary: UK 78282 Hydrochloride is valuable for immune system studies . It has shown suppression of T cell activation .

Methods of Application: The compound blocks both Kv1.3 and Kv1.4 . These are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in brain and in effector memory T (Tem) cells, and Kv1.4 is expressed in brain . Both channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Neuroscience

Application Summary: UK 78282 Hydrochloride is also valuable for the study of Kv1.4 function .

Methods of Application: As mentioned earlier, the compound blocks both Kv1.3 and Kv1.4 . These channels are involved in setting the membrane potential of neurons .

Results or Outcomes: The compound has shown to block Kv1.4 expressed in heart and brain . This makes it a valuable tool for studying the function of Kv1.4 in these areas .

T Lymphocytes

Application Summary: UK 78282 Hydrochloride is a blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels in T lymphocytes .

Methods of Application: The compound has IC50 values of 0.28 and 0.17 μM respectively for Kv1.3 and Kv1.4 . It suppresses T lymphocyte mitogenesis .

Results or Outcomes: The compound leads to membrane depolarization . This could have implications for the study of immune responses and potential therapeutic applications.

Heart and Brain

Application Summary: UK 78282 Hydrochloride also blocks Kv1.4 expressed in heart and brain .

Methods of Application: As mentioned earlier, the compound blocks Kv1.4 . This channel is involved in setting the membrane potential of neurons .

Results or Outcomes: The compound’s ability to block Kv1.4 in heart and brain makes it a valuable tool for studying the function of Kv1.4 in these areas .

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride, often referred to by its chemical structure or the identifier UK 78282 hydrochloride, is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. Its molecular formula is C29H36ClNO2, and it has a molecular weight of approximately 466.05 g/mol . This compound is primarily utilized in scientific research, particularly in studies related to ion channel modulation and neuropharmacology.

The chemical reactivity of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can be analyzed through its interactions with various biological targets. Notably, it has been identified as an inhibitor of voltage-gated potassium channels, specifically KV1.3 and KV1.4 channels in T lymphocytes. The inhibition of these channels is significant in the context of immune responses and has been quantified with IC50 values of 0.28 μM and 0.17 μM, respectively .

The synthesis of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves multiple steps typical of organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be formed through cyclization reactions.
  • Substitution Reactions: The introduction of the benzhydryloxy and propyl groups involves nucleophilic substitution reactions where suitable electrophiles are reacted with nucleophiles derived from the piperidine.
  • Hydrochloride Salt Formation: The final product is typically converted into its hydrochloride form to enhance solubility and stability.

Detailed synthetic pathways can vary based on specific laboratory protocols and available reagents.

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is primarily used in research settings to explore its effects on ion channel activity and potential therapeutic applications in immunology and neurology. Its ability to modulate potassium channels makes it a candidate for studies aimed at understanding T cell function and related disorders.

Interaction studies focus on the compound's ability to bind and inhibit specific ion channels. Research indicates that this compound selectively inhibits KV1.3 and KV1.4 channels, which play critical roles in T lymphocyte activation and proliferation . Understanding these interactions provides insights into potential therapeutic strategies for managing immune responses.

Several compounds share structural or functional similarities with 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride. Below are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
UK 78282 (same as above)Piperidine ring with benzhydryloxy groupPotassium channel blocker
TertiapinPeptide containing a cyclic structureSelective inhibitor of certain potassium channels
DantroleneHydantoin derivativeMuscle relaxant acting on calcium release
QuinidineQuinoline derivativeAntimalarial agent with potassium channel effects

The uniqueness of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific action on KV1.3 and KV1.4 channels, which differentiates it from other compounds that may target different biological pathways or ion channels.

Retrosynthetic Analysis of Piperidine Core Functionalization

The primary retrosynthetic disconnection strategy focuses on the piperidine ring as the central scaffold, with subsequent identification of two major substituent attachment points: the benzhydryloxymethyl group at the 4-position and the 3-(4-methoxyphenyl)propyl chain at the nitrogen atom [4]. The retrosynthetic analysis reveals that the target molecule can be conceptually divided into three main synthetic fragments: the piperidine core, the benzhydryl ether moiety, and the 4-methoxyphenylpropyl chain [15].

Working backward from the target structure, the first major disconnection involves cleavage of the nitrogen-carbon bond linking the piperidine core to the propyl chain, suggesting an alkylation strategy for chain installation [17]. The second critical disconnection targets the ether linkage between the benzhydryl group and the piperidine hydroxymethyl substituent, indicating a Williamson ether synthesis approach [29]. This retrosynthetic strategy prioritizes the formation of the piperidine core with appropriate functionalization at the 4-position, followed by sequential installation of the benzhydryl ether and propyl chain substituents [4].

The retrosynthetic analysis also considers functional group interconversions necessary for achieving the desired substitution pattern [15]. The 4-hydroxymethyl functionality on the piperidine ring represents a key intermediate that can be derived from various precursors, including reduction of corresponding ester or carboxylic acid derivatives, or through direct functionalization of the piperidine core [17]. This strategic approach ensures that the synthetic route maximizes efficiency while minimizing the number of synthetic steps required to access the target compound [15].

Key Intermediates: Benzhydryl Ether Formation and Alkylation Protocols

The formation of benzhydryl ethers represents a critical synthetic transformation in accessing the target compound, requiring careful consideration of reaction conditions and mechanistic pathways [5]. Benzhydryl ether formation typically proceeds through nucleophilic substitution reactions, where benzhydrol or its derivatives serve as electrophilic partners in coupling reactions with appropriate nucleophiles [7].

The Williamson ether synthesis emerges as the primary methodology for benzhydryl ether formation, involving the reaction of alkoxide ions with benzhydryl halides or related leaving groups [29] [31]. This transformation typically proceeds via a substitution nucleophilic bimolecular mechanism, requiring primary alkyl substrates to avoid elimination side reactions [29]. The reaction conditions generally involve temperatures ranging from 50-100 degrees Celsius for 1-8 hours, utilizing polar aprotic solvents such as acetonitrile or dimethylformamide [29].

Alternative approaches to benzhydryl ether formation include acid-catalyzed condensation reactions between benzhydrol and alcohols [5]. This methodology involves protonation of the alcohol substrate followed by carbocation formation and subsequent nucleophilic attack by the benzhydrol oxygen atom [7]. The reaction mechanism proceeds through formation of a stabilized benzhydryl carbocation intermediate, which readily undergoes nucleophilic attack due to the electron-donating properties of the phenyl substituents [5].

Alkylation protocols for piperidine nitrogen functionalization require consideration of steric and electronic factors that influence reaction selectivity and efficiency [25]. The installation of the 3-(4-methoxyphenyl)propyl chain typically involves alkylation of the piperidine nitrogen with appropriately functionalized alkyl halides [22]. Reaction conditions for piperidine alkylation generally employ basic conditions with alkoxide or carbonate bases to generate the nucleophilic piperidine nitrogen [25].

The optimization of alkylation protocols involves systematic variation of reaction parameters including solvent selection, base choice, temperature, and reaction time [25]. Primary alkyl halides are preferred for alkylation reactions to minimize elimination pathways, while secondary halides may require modified conditions or alternative leaving groups such as tosylates [31]. Kinetic studies demonstrate that the rate-determining step in alkylation reactions is typically the nucleophilic attack on the alkyl halide, with activation energies ranging from 15-25 kilocalories per mole depending on substrate structure [25].

Catalytic Hydrogenation Approaches for Propyl Chain Installation

Catalytic hydrogenation methodologies provide versatile approaches for propyl chain installation through reduction of unsaturated precursors or direct hydrogenation of aromatic compounds [8] [9]. The selective hydrogenation of pyridine derivatives to piperidines represents a fundamental transformation in accessing the target compound framework, requiring careful catalyst selection and reaction optimization [9].

Rhodium-based catalysts demonstrate exceptional selectivity and efficiency in the hydrogenation of nitrogen-containing aromatic compounds, achieving quantitative conversion of pyridine to piperidine under mild conditions [8] [9]. Carbon-supported rhodium catalysts exhibit current densities of 25 milliamperes per square centimeter and current efficiencies approaching 99% in electrochemical hydrogenation systems [9]. The reduction of rhodium oxides on the catalyst surface proves crucial for maintaining catalytic activity, with metallic rhodium sites providing optimal interaction with both substrate and hydrogen [9].

Electrocatalytic hydrogenation emerges as an environmentally sustainable alternative to traditional thermochemical processes, operating at ambient temperature and pressure through membrane electrode assemblies [9]. This methodology utilizes anion-exchange membranes to facilitate proton and electron transfer, enabling efficient hydrogenation without requiring high-pressure hydrogen gas [9]. The electrocatalytic approach demonstrates superior energy efficiency compared to thermal hydrogenation using green hydrogen, with theoretical energy requirements of 0.68 volts versus 1.23 volts for conventional processes [9].

Alternative hydrogenation approaches include transfer hydrogenation methodologies utilizing biomass-derived alcohols as hydrogen donors [25]. These processes involve activation of alcohol substrates through coordination to metal centers, followed by hydrogen atom transfer to unsaturated acceptors [25]. Zinc-based single-atom catalysts demonstrate exceptional activity in transfer hydrogenation reactions, with activation energies of approximately 77 kilojoules per mole for the rate-determining hydrogenation step [25].

The optimization of catalytic hydrogenation conditions requires systematic evaluation of catalyst loading, hydrogen pressure, temperature, and solvent effects [8] [9]. Reaction kinetics studies reveal that substrate desorption often represents the rate-determining step in hydrogenation processes, with activation barriers influenced by metal-substrate interaction strength [9]. Catalyst recycling studies demonstrate maintained activity over multiple reaction cycles, with yields exceeding 90% observed in repeated preparative-scale syntheses [9].

Salt Formation: Hydrochloride Crystallization Techniques

Hydrochloride salt formation represents a critical final step in pharmaceutical compound preparation, requiring precise control of crystallization parameters to achieve optimal solid-state properties [10] [13]. The conversion of free base compounds to hydrochloride salts typically involves treatment with hydrochloric acid under controlled conditions, followed by crystallization to isolate the desired salt form [14].

Temperature control emerges as a fundamental parameter in hydrochloride crystallization, with systematic variation of cooling rates and final temperatures influencing crystal morphology and purity [12]. Controlled cooling rates typically range from 0.5 to 2 degrees Celsius per minute, with slower cooling generally promoting larger crystal formation and improved purity [28]. The maintenance of precise temperature control during crystallization requires sophisticated temperature regulation systems capable of achieving stability within 0.05 degrees Celsius [28].

Solvent selection plays a crucial role in hydrochloride crystallization, with polar protic solvents generally favoring salt formation due to their ability to stabilize ionic species [13]. Common crystallization solvents include water, ethanol, and mixed solvent systems that provide optimal solubility characteristics for both dissolution and precipitation phases [14]. The choice of crystallization solvent influences not only the kinetics of crystal formation but also the final crystal habit and stability [10].

Seeding techniques provide enhanced control over nucleation and crystal growth processes, enabling selective crystallization of desired polymorphic forms [32]. Microfluidic crystallization platforms offer precise control over seeding conditions through automated dilution and mixing protocols [32]. These systems enable screening of seeding ratios from 1:4 to 4:1 across multiple conditions, utilizing minimal quantities of active pharmaceutical ingredient [32].

The optimization of hydrochloride crystallization involves systematic evaluation of multiple parameters including hydrochloric acid concentration, solution pH, ionic strength, and crystallization time [13] [14]. Supersaturation levels represent critical control parameters, with optimal ranges typically falling between 1.5 to 3.0 times the equilibrium solubility [30]. Machine learning approaches increasingly provide predictive models for crystallization optimization, incorporating molecular descriptors and process parameters to predict optimal conditions [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

465.2434571 g/mol

Monoisotopic Mass

465.2434571 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hanson DC, Nguyen A, Mather RJ, Rauer H, Koch K, Burgess LE, Rizzi JP, Donovan CB, Bruns MJ, Canniff PC, Cunningham AC, Verdries KA, Mena E, Kath JC, Gutman GA, Cahalan MD, Grissmer S, Chandy KG. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. Br J Pharmacol. 1999 Apr;126(8):1707-16. PubMed PMID: 10372812; PubMed Central PMCID: PMC1565958.

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